molecular formula C23H44O13 B13716011 Ald-CH2-PEG10-acid

Ald-CH2-PEG10-acid

Cat. No.: B13716011
M. Wt: 528.6 g/mol
InChI Key: HYERRVXOWCDPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-CH2-PEG10-acid is a monodispersed linear polyethylene glycol (PEG) derivative that contains both aldehyde and acid functional groups. This compound is widely used in drug delivery systems due to its high purity and functional versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG10-acid typically involves the selection of appropriate polyethylene glycol (PEG) and aldehyde reagents. The PEG chain length is chosen based on the desired molecular weight and application. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is purified through techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG10-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-CH2-PEG10-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Ald-CH2-PEG10-acid involves its ability to form stable covalent bonds with various biomolecules. The aldehyde group reacts with primary amines to form Schiff bases, while the acid group can form ester or amide bonds. These interactions enhance the stability, solubility, and bioavailability of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-CH2-PEG10-acid is unique due to its dual functional groups (aldehyde and acid), which provide versatility in chemical modifications and conjugations. This makes it particularly valuable in drug delivery and bioconjugation applications .

Properties

Molecular Formula

C23H44O13

Molecular Weight

528.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H44O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h2H,1,3-22H2,(H,25,26)

InChI Key

HYERRVXOWCDPJR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O

Origin of Product

United States

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